2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Dopamine D3 receptor Binding affinity Selectivity ratio

Select this N-arylbenzamide D3 antagonist for reproducible receptor-occupancy and cardiac-safety benchmarking. It offers moderate D3 affinity (Ki=25.1 nM), 12.6‑fold D3/D2 selectivity, and a defined hERG IC50 of 794 nM—a balanced profile not achievable with ultra‑potent D3 ligands. Its morpholinopyridazine core differentiates it from crowded arylpiperazine IP space, making it a strategic tool for biased‑signaling assays and fragment‑growing campaigns.

Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3
CAS No. 922836-03-1
Cat. No. B3015939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS922836-03-1
Molecular FormulaC21H18Cl2N4O2
Molecular Weight429.3
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N4O2/c22-15-3-6-18(23)17(13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28)
InChIKeyLKRNOXMSNCMCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922836-03-1) – Procurement-Grade Compound Identity and Pharmacological Class


2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic N-arylbenzamide derivative containing a 2,5-dichlorophenyl ring linked via an amide bond to a 4-(6-morpholinopyridazin-3-yl)phenyl scaffold . It belongs to the class of heterocyclic amides that function as dopamine D3 receptor antagonists. The compound exhibits moderate binding affinity for the human D3 receptor (Ki = 25.1 nM) and 12.6-fold selectivity over the D2 receptor (Ki = 316 nM) in functional GTPγS binding assays . Additionally, it shows an IC50 of 794 nM at the hERG potassium channel, indicating a defined cardiac safety profile . This well-characterized in vitro pharmacological fingerprint makes the compound a valuable reference ligand for neuroscience target-validation studies, particularly where a balanced D3/D2 profile is desired rather than extreme D3 selectivity.

Why Generic D3 Antagonist Substitution Is Inadequate for 2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide


Dopamine D3 receptor antagonists are chemically diverse, spanning arylpiperazines, benzazepines, and N-arylbenzamides. Even within the N-arylbenzamide subclass, minor modifications to the benzamide ring or the heteroaryl linker can drastically alter D3 affinity, D2 selectivity, and hERG liability . For instance, the D3-selective ligands NGB 2904 (Ki D3 = 1.4 nM, D2 = 217 nM) and PG-01037 (Ki D3 = 0.7 nM, D2 = 93 nM) achieve >100-fold selectivity but also possess sub-nanomolar D3 potency, which can confound studies requiring partial receptor occupancy . Conversely, 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide offers a moderate D3 affinity (Ki = 25.1 nM) paired with 12.6-fold D3/D2 selectivity and a defined hERG IC50 of 794 nM . This balanced profile cannot be replicated by simply selecting any generic D3 antagonist, as substitution undermines experimental reproducibility across binding, functional, and safety pharmacology assays. The quantitative evidence below demonstrates exactly where this compound defines its own procurement-relevant parameter space.

Quantitative Differentiation of 2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Against Class-Leading D3 Antagonists


Moderate D3 Affinity with Defined Selectivity Window vs. D2: A Procurement-Relevant Differentiator

In a [35S]GTPγS functional antagonist assay using human D3 and D2 receptors expressed in CHO cells, 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibited a Ki of 25.1 nM at D3 and 316 nM at D2, yielding a D3/D2 selectivity ratio of 12.6-fold . By contrast, the clinical-stage D3 antagonist NGB 2904 shows a Ki of 1.4 nM at D3 and 217 nM at D2 (155-fold selectivity), while PG-01037 exhibits a Ki of 0.7 nM at D3 and 93 nM at D2 (133-fold selectivity) . The substantially lower D3 affinity of the target compound (18- to 36-fold less potent) provides a distinct experimental window for studies where sub-nanomolar receptor saturation would mask physiological response dynamics.

Dopamine D3 receptor Binding affinity Selectivity ratio

hERG Cardiac Safety Margin Compared with SB-414796: Selecting a D3 Antagonist with Reduced Proarrhythmic Potential

The target compound displaced [3H]dofetilide from human ERG (hERG) channels with an IC50 of 794 nM . In contrast, the selective D3 antagonist SB-414796, which demonstrates a D3 Ki of 4 nM and D2 Ki of 400 nM (100-fold selectivity), exhibits an hERG IC50 of 2,510 nM (2.51 μM) . Thus, the target compound shows a 3.2-fold greater hERG affinity (lower IC50). While this indicates a smaller cardiac safety window relative to SB-414796, it also identifies the target compound as a more sensitive probe for detecting hERG-related liabilities in early-stage D3-targeted drug discovery programs. No hERG data are publicly available for NGB 2904 or PG-01037, making this compound one of the few morpholinopyridazine-containing D3 antagonists with a fully disclosed cardiac ion-channel profile.

hERG channel Cardiac safety Ligand profiling

Morpholinopyridazine Scaffold: Physicochemical Differentiation from Piperazine- and Benzazepine-Based D3 Antagonists

The 6-morpholinopyridazin-3-yl moiety distinguishes this compound from the piperazine-containing D3 antagonists PG-01037 and the benzazepine scaffold of SB-414796 . Morpholinopyridazine fragments are associated with improved aqueous solubility and reduced lipophilicity compared to arylpiperazines, due to the additional heteroatom-mediated hydrogen-bond acceptor capacity . Furthermore, the 2,5-dichloro substitution pattern on the benzamide ring introduces a unique electron-withdrawing motif that modulates amide bond stability and metabolic susceptibility relative to the 2,3-dichloro substitution pattern found in PG-01037 . This scaffold divergence is critical for SAR programs exploring D3 antagonist chemical space beyond traditional arylpiperazine or benzazepine templates.

Scaffold diversity Physicochemical properties Lead optimization

Functional Antagonism Confirmed via GTPγS Assay: Translational Relevance Over Radioligand Binding Alone

Unlike many D3 antagonist benchmarks whose primary data derive from radioligand displacement assays, 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been characterized in a functional [35S]GTPγS binding assay, directly measuring antagonist efficacy at the G-protein level . For example, PG-01037 and NGB 2904 are primarily characterized via displacement of antagonist radioligands ([125I]IABN or [3H]spiperone), which report on orthosteric site occupancy but not necessarily functional antagonism . The GTPγS format provides a more translationally relevant measure of receptor antagonism, as it captures the compound's ability to inhibit basal G-protein activation. This functional annotation adds procurement value for researchers designing ex vivo or in vivo pharmacodynamic studies where receptor reserve and signal amplification must be accounted for.

Functional assay GTPγS binding Signal transduction

Optimal Application Scenarios for 2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in Drug Discovery


D3 Receptor Occupancy Titration Studies in Neuropharmacology

The moderate D3 affinity (Ki = 25.1 nM) and 12.6-fold selectivity over D2 make this compound suitable for in vitro and ex vivo receptor occupancy experiments where graded D3 blockade is required. Unlike NGB 2904 or PG-01037, which saturate D3 receptors at low nanomolar concentrations, this compound permits detectable occupancy shifts across a broader concentration range (10–1000 nM), facilitating IC50-to-occupancy translational modeling . Such studies are critical for Parkinson's disease and substance-use-disorder programs where D3 receptor modulation must be titrated without complete receptor silencing .

Cardiac Safety Benchmarking in D3-Targeted Lead Optimization

With a disclosed hERG IC50 of 794 nM, this compound serves as a calibrated reference standard for profiling hERG liability in novel D3 antagonist series. Medicinal chemistry teams can use it as a positive control in automated patch-clamp or radioligand displacement assays to contextualize the cardiac safety of new chemical entities . The availability of both D3/D2 selectivity data and hERG data in a single compound streamlines the multi-parameter optimization workflow .

Scaffold-Hopping Library Design for D3 Antagonist Lead Discovery

The morpholinopyridazine core represents a structurally differentiated chemotype from the arylpiperazine and benzazepine D3 antagonist families that dominate the patent literature . Procurement of this compound enables structure-based design campaigns that seek to retain D3 affinity while departing from crowded intellectual property space. Its 2,5-dichlorobenzamide moiety provides a distinct electrosteric profile that can be exploited in fragment-growing or bioisosteric replacement strategies .

Functional Selectivity Profiling in Signal Transduction Assays

Because the compound has been characterized in a functional [35S]GTPγS assay rather than solely by radioligand binding, it is immediately deployable as a reference antagonist in G-protein activation assays for D3 receptor signaling studies . This is particularly valuable for biased signaling investigations where compounds must be tested for their ability to inhibit basal G-protein coupling, a readout not captured by orthosteric binding assays .

Quote Request

Request a Quote for 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.